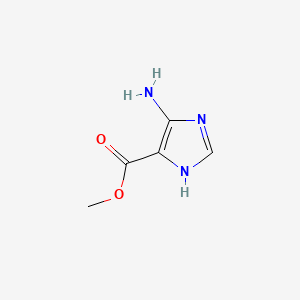

5-Amino-1H-imidazol-4-carboxilato de metilo

Descripción general

Descripción

“Methyl 5-amino-1H-imidazole-4-carboxylate” is a chemical compound . It is a white crystalline powder . It is a chemical intermediate .

Synthesis Analysis

The synthesis of “Methyl 5-amino-1H-imidazole-4-carboxylate” involves dissolving 1H-imidazole-4-carboxylic acid (5g, 44.6mmol) in MeOH (100ml). H2SO4 (10 ml) is then added to the solution at 0°C. The resulting mixture is stirred overnight at 80°C .Molecular Structure Analysis

The molecular formula of “Methyl 5-amino-1H-imidazole-4-carboxylate” is C6H9N3O2 . The molecular weight is 155.15 .Chemical Reactions Analysis

“Methyl 5-amino-1H-imidazole-4-carboxylate” is used as a starting material in the synthesis of other compounds .Physical And Chemical Properties Analysis

“Methyl 5-amino-1H-imidazole-4-carboxylate” is a white crystalline powder . The melting point is between 154-156°C, and the boiling point is predicted to be 318.2±15.0°C . The density is 1.46g/cm3 .Aplicaciones Científicas De Investigación

Papel en el desarrollo de fármacos

El imidazol y sus derivados, incluido el 5-amino-1H-imidazol-4-carboxilato de metilo, han atraído una atención significativa en la investigación y la química industrial, principalmente debido a su versátil gama de actividades biológicas y farmacológicas . Juegan un papel fundamental en la síntesis de moléculas biológicamente activas , como:

Aplicaciones agrícolas

Los derivados del imidazol también actúan como reguladores selectivos del crecimiento vegetal, fungicidas y herbicidas . Esto los convierte en valiosos en el campo de la agricultura, donde pueden ayudar a mejorar los rendimientos de los cultivos y proteger las plantas de diversas enfermedades.

Química verde y catálisis organometálica

La química verde y la catálisis organometálica han extendido la aplicación de los imidazoles como líquidos iónicos y carbenos N-heterocíclicos (NHC) . Por lo tanto, los derivados del imidazol se han vuelto más populares debido a la demanda de métodos ecológicos en la síntesis orgánica química .

Agentes antituberculosos

Un derivado del ácido 1H-imidazol-4-carboxílico con anillo sustituido, que se muestra que actúa como una nueva clase de agentes antituberculosos . Esto sugiere que el this compound podría usarse potencialmente en el desarrollo de nuevos tratamientos para la tuberculosis.

Potencial terapéutico de los compuestos que contienen imidazol

El imidazol se ha convertido en un sintón importante en el desarrollo de nuevos fármacos . Los derivados del 1, 3-diazol muestran diferentes actividades biológicas como antibacterial, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamébica, antihelmíntica, antifúngica y ulcerogénica, etc. como se informa en la literatura .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Methyl 5-amino-1H-imidazole-4-carboxylate is a compound that has been identified as a potential inhibitor for certain types of cancer

Mode of Action

The mode of action of Methyl 5-amino-1H-imidazole-4-carboxylate involves the regulation of cellular signaling pathways . By interacting with its targets, this compound can inhibit the growth and spread of cancer cells.

Biochemical Pathways

Methyl 5-amino-1H-imidazole-4-carboxylate is thought to affect various biochemical pathways within the cell These pathways are likely related to cell growth and proliferation, given the compound’s potential anti-cancer effects

Result of Action

The result of the action of Methyl 5-amino-1H-imidazole-4-carboxylate at the molecular and cellular level is the inhibition of cancer cell growth and spread . This is achieved through the compound’s interactions with its targets and its effects on cellular signaling pathways.

Análisis Bioquímico

Biochemical Properties

Methyl 5-amino-1H-imidazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. The compound acts as a substrate for enzymes such as phosphoribosylaminoimidazole carboxylase, which catalyzes the conversion of 5-aminoimidazole ribonucleotide to 5-aminoimidazole-4-carboxamide ribonucleotide . This interaction is crucial for the de novo synthesis of purine nucleotides.

Cellular Effects

Methyl 5-amino-1H-imidazole-4-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, thereby enhancing cellular energy production. Additionally, methyl 5-amino-1H-imidazole-4-carboxylate can modulate the expression of genes involved in metabolic pathways, further influencing cellular function.

Molecular Mechanism

The molecular mechanism of action of methyl 5-amino-1H-imidazole-4-carboxylate involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it inhibits the activity of certain enzymes involved in nucleotide synthesis, thereby regulating the availability of nucleotides for DNA and RNA synthesis . Additionally, methyl 5-amino-1H-imidazole-4-carboxylate can bind to transcription factors, influencing gene expression and cellular responses to environmental stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 5-amino-1H-imidazole-4-carboxylate can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to methyl 5-amino-1H-imidazole-4-carboxylate can lead to changes in cellular function, including alterations in metabolic activity and gene expression. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of methyl 5-amino-1H-imidazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound can enhance cellular energy production and improve metabolic function. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These findings highlight the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

Methyl 5-amino-1H-imidazole-4-carboxylate is involved in several metabolic pathways, including purine nucleotide synthesis and energy metabolism. It interacts with enzymes such as phosphoribosylaminoimidazole carboxylase and AMP-activated protein kinase, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is critical for maintaining cellular energy balance and supporting nucleotide synthesis for DNA and RNA production.

Transport and Distribution

Within cells and tissues, methyl 5-amino-1H-imidazole-4-carboxylate is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion . Once inside the cell, the compound may bind to transport proteins or be sequestered in specific cellular compartments. Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of methyl 5-amino-1H-imidazole-4-carboxylate can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy metabolism and mitochondrial function. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and regulate gene expression.

Propiedades

IUPAC Name |

methyl 4-amino-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESDXDWZSJRLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295792 | |

| Record name | Methyl 4-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4919-00-0 | |

| Record name | 4919-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)

![4-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one](/img/structure/B1585170.png)

![Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-](/img/structure/B1585172.png)